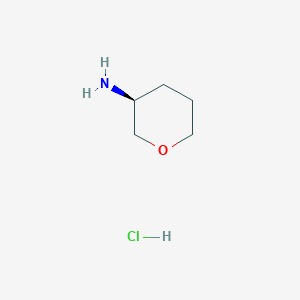

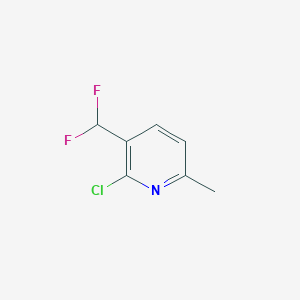

![molecular formula C6H11NO B1398216 2-Aza-bicyclo[2.2.1]heptan-5-ol CAS No. 1365570-43-9](/img/structure/B1398216.png)

2-Aza-bicyclo[2.2.1]heptan-5-ol

Overview

Description

Synthesis Analysis

The synthesis of 2-Aza-bicyclo[2.2.1]heptan-5-ol can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . Another approach involves an organocatalytic formal [4 + 2] cycloaddition reaction .Molecular Structure Analysis

The molecular structure of 2-Aza-bicyclo[2.2.1]heptan-5-ol is characterized by a seven-membered ring and a nitrogen atom. The IUPAC Standard InChI isInChI=1S/C6H11NO.ClH/c8-6-2-5-1-4 (6)3-7-5;/h4-8H,1-3H2;1H .

Scientific Research Applications

Stereoselective Preparation of Functionalized Scaffolds

The bicyclic system of 2-Aza-bicyclo[2.2.1]heptan-5-ol contributes significantly to stereoselective syntheses. One study demonstrates its role in the preparation of functionally diverse scaffolds like cyclopentene, dihydrofuran, pyrroline, and pyrrolidine, exploiting the ring strain in bicyclic systems for retro-condensation reactions. This process is pivotal in developing complex molecular structures in organic synthesis (Moreno-Clavijo et al., 2011).

Synthesis of Carbocyclic Nucleosides

2-Aza-bicyclo[2.2.1]heptan-5-ol serves as a foundation for synthesizing novel carbocyclic nucleosides. This process involves complex reactions, such as the addition of chromyl azide, to create diverse amines, which are then used to form compounds like thymine derivatives. These synthetic routes are crucial for advancing nucleoside chemistry (Hřebabecký et al., 2005).

Microwave-Assisted Synthesis

The compound plays a role in microwave-assisted synthesis processes. For example, it has been utilized in the synthesis of methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, demonstrating unexpected stereoselective substitution reactions. Such techniques are valuable for efficient and rapid synthesis in medicinal chemistry (Onogi et al., 2012).

Exploration of Hydrogen-Bonding Properties

Research on 2-Aza-bicyclo[2.2.1]heptan-5-ol has also delved into its hydrogen-bonding properties. Studies have focused on understanding the absolute configuration and resolution of its derivatives, providing insights into molecular interactions that are fundamental in drug design and crystallography (Plettner et al., 2005).

Catalytic Applications in Alcohol Oxidation

In recent studies, derivatives of 2-Aza-bicyclo[2.2.1]heptan-5-ol have been identified as effective catalysts for alcohol oxidation, utilizing molecular oxygen in ambient air. This discovery expands the utility of these compounds in green chemistry and catalysis (Toda et al., 2023).

Generation of Chiral Building Blocks

The compound is instrumental in generating chiral building blocks, as demonstrated by the preparation of 6-substituted 7-bromo-aza-bicyclo[2.2.1]heptane. These building blocks are utilized in novel ligands, contributing significantly to asymmetric synthesis and chiral chemistry (Gayet & Andersson, 2005).

Safety and Hazards

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes, such as 2-Aza-bicyclo[2.2.1]heptan-5-ol, is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery .

Mechanism of Action

Mode of Action

The exact mode of action of 2-Aza-bicyclo[22It is synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .

Biochemical Pathways

The specific biochemical pathways affected by 2-Aza-bicyclo[22The products of its synthesis could be further functionalized to build up a library of bridged aza-bicyclic structures .

Pharmacokinetics

The pharmacokinetic properties of 2-Aza-bicyclo[22Its predicted density is 1.151±0.06 g/cm3, and its predicted boiling point is 210.8±15.0 °C .

properties

IUPAC Name |

2-azabicyclo[2.2.1]heptan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-2-5-1-4(6)3-7-5/h4-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDSUPZEXMHXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306531 | |

| Record name | 2-Azabicyclo[2.2.1]heptan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365570-43-9 | |

| Record name | 2-Azabicyclo[2.2.1]heptan-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365570-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azabicyclo[2.2.1]heptan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate](/img/structure/B1398136.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate](/img/structure/B1398137.png)

![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid tert-butyl ester](/img/structure/B1398141.png)

![(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1398144.png)

![Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate](/img/structure/B1398148.png)

![4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid](/img/structure/B1398149.png)

![Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1398151.png)